Penicillin K

Antibacterial Activity In Vitro Potency In Vivo Efficacy

Penicillin K (CAS 525-97-3), also known as n-heptylpenicillin or octanoylpenicillin, is a natural penicillin antibiotic originally identified as a minor component of Penicillium mold. It is characterized by a beta-lactam core fused to a thiazolidine ring, with an n-heptyl (octanoyl) side chain.

Molecular Formula C16H26N2O4S
Molecular Weight 342.5 g/mol
CAS No. 525-97-3
Cat. No. B1663152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicillin K
CAS525-97-3
SynonymsOctanoylpenicillin;  Penicillin A;  Penicillin IV;  (2S,5R,6R)-3,3-Dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular FormulaC16H26N2O4S
Molecular Weight342.5 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O
InChIInChI=1S/C16H26N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h11-12,14H,4-9H2,1-3H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
InChIKeyXVASOOUVMJAZNJ-MBNYWOFBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penicillin K (CAS 525-97-3) Profile for Research Procurement


Penicillin K (CAS 525-97-3), also known as n-heptylpenicillin or octanoylpenicillin, is a natural penicillin antibiotic originally identified as a minor component of Penicillium mold [1]. It is characterized by a beta-lactam core fused to a thiazolidine ring, with an n-heptyl (octanoyl) side chain [2]. This compound is classified as a beta-lactam antibiotic and is recognized as an antimicrobial agent with activity against various bacteria [3].

Why Penicillin G or X Cannot Simply Substitute for Penicillin K in Research


While natural penicillins share a common core structure, their distinct side chains profoundly impact antibacterial spectrum, pharmacokinetics, and stability [1]. Research has shown that even closely related analogs like Penicillins F, G, and X exhibit dramatically different behaviors in vivo and in vitro, making them non-interchangeable [2]. Penicillin K, with its unique n-heptyl side chain, demonstrates a distinctive profile marked by high in vitro potency against specific organisms that is counterbalanced by rapid in vivo inactivation and high protein binding, a combination not replicated by other penicillins [3].

Quantitative Comparative Data: Penicillin K vs. F, G, and X Analogs


Penicillin K Exhibits High In Vitro Potency but Poor In Vivo Efficacy Against S. pneumoniae

Penicillin K demonstrates high bactericidal activity against Type I pneumococcus in vitro, significantly exceeding that of Penicillin G [1]. However, this high in vitro potency does not translate to in vivo efficacy. In a mouse model of pneumococcal infection, the curative dose (CD50) for Penicillin K was 20 mg/kg, indicating it is only 19% as active as Penicillin G (CD50 3.8 mg/kg) [1]. This stark contrast highlights the compound's rapid in vivo inactivation.

Antibacterial Activity In Vitro Potency In Vivo Efficacy

Penicillin K Shows Enhanced In Vitro Activity Against S. aureus Compared to Penicillin G

In vitro assays demonstrate that Penicillin K possesses superior bactericidal activity against Staphylococcus aureus relative to Penicillin G. Quantitative data shows Penicillin K has a relative activity of 138, compared to a baseline of 100 for Penicillin G [1]. This heightened potency is specific to this organism and is not observed across all bacterial strains.

Antibacterial Activity In Vitro Potency Staphylococcus aureus

Penicillin K Demonstrates Higher Protein Binding Than Penicillin G

The presence of serum differentially affects the antibacterial activity of natural penicillins. Studies indicate that in the absence of serum, Penicillin K is more active than Penicillin X, which is in turn more active than Penicillin G [1]. However, in the presence of serum, this order of activity is reversed, and Penicillin G becomes the most active [1]. This shift is attributed to the higher degree of protein binding observed with Penicillin K, which reduces the concentration of free, active drug [2].

Protein Binding Pharmacokinetics Serum Interaction

Penicillin K's Low Urinary Recovery and Blood Levels Indicate Rapid In Vivo Inactivation

In both rabbits and humans, the administration of Penicillin K results in significantly lower and more transient blood levels compared to other natural penicillins [1]. One hour post-injection of a 0.6 mg/kg dose, blood levels of Penicillin K were only one-fourth to one-eleventh of those observed for Penicillins F, G, and X [1]. Furthermore, urinary recovery of the active compound was only 30-35%, a stark contrast to the 74% recovery for Penicillins F, G, and X in rabbits and 91% in man [1]. This data points to extensive and rapid in vivo metabolism or inactivation.

Pharmacokinetics Metabolism In Vivo Clearance

Penicillin K is a Preferred Substrate for Penicillin Acylase from Thermus thermophilus

The penicillin acylase enzyme from the thermophilic bacterium Thermus thermophilus exhibits a marked substrate preference for Penicillin K over Penicillin G [1]. This specificity has been investigated through three-dimensional modeling to identify the catalytic residues and substrate-binding pocket [1]. This makes Penicillin K a critical tool for characterizing and engineering this class of enzymes.

Enzymology Biocatalysis Substrate Specificity

Penicillin K Demonstrates Comparable In Vitro Activity to Penicillin G Against Streptococci

Against Group A hemolytic streptococci (Strain C-203), Penicillin K displays bactericidal activity comparable to that of Penicillin G. In vitro assays show a relative activity of 115 for Penicillin K, compared to a baseline of 100 for Penicillin G [1]. This contrasts with its activity against other organisms and is part of its unique organism-specific activity profile.

Antibacterial Activity In Vitro Potency Streptococcus

Recommended Research Applications for Penicillin K (CAS 525-97-3)


Investigating the Pharmacokinetic Inactivation of Beta-Lactams

Penicillin K is an ideal model compound for studying in vivo drug inactivation. Its unique pharmacokinetic profile, characterized by blood levels only one-fourth to one-eleventh of its analogs and a low urinary recovery of 30-35%, provides a robust experimental system for investigating metabolic degradation, rapid clearance mechanisms, and the impact of these processes on therapeutic efficacy [1].

Structure-Activity Relationship (SAR) Studies for Gram-Positive Potency

The differential in vitro activity of Penicillin K against organisms like S. aureus (relative activity of 138) and S. pneumoniae (relative activity of 180) compared to Penicillin G (relative activity of 100) makes it a valuable compound for SAR studies [1]. Researchers can use Penicillin K to probe how the n-heptyl side chain modulates target binding, cellular penetration, and bactericidal activity against specific pathogens.

Studying the Impact of Protein Binding on Antimicrobial Action

Penicillin K's activity is significantly reversed in the presence of serum, a phenomenon attributed to its high degree of protein binding [1]. It serves as a key tool for ex vivo and in vitro models designed to quantify the effect of serum proteins on the bioavailable fraction of an antibiotic, aiding in the development of assays that better predict in vivo performance.

Biocatalysis and Assay Development for Penicillin Acylases

The marked substrate preference of certain penicillin acylases, such as the one from Thermus thermophilus, for Penicillin K over Penicillin G makes it a necessary reagent for characterizing and engineering these enzymes [1]. It can be used in activity assays, crystallography studies, and directed evolution campaigns aimed at modifying acylase substrate specificity for industrial applications.

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